molecular formula C9H14ClNO2 B1477701 3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one CAS No. 2098066-51-2

3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one

Cat. No.: B1477701
CAS No.: 2098066-51-2
M. Wt: 203.66 g/mol
InChI Key: URQKPYFUTXTFKG-UHFFFAOYSA-N
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Description

3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, with the CAS number 2098066-51-2, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chloro group and a tetrahydrofuro-pyrrole moiety, which contributes to its biological activity. The molecular formula is C8H14ClN1O1C_8H_{14}ClN_1O_1, and it has a molecular weight of approximately 175.66 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, tetrahydrofuro-pyrrole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that related compounds induced apoptosis in A549 lung cancer cells through cell cycle arrest mechanisms .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Compounds containing furo-pyrrole structures have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Neuroprotective Effects

There is emerging evidence suggesting that furo-pyrrole derivatives may possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially through anti-inflammatory pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process can be summarized as follows:

  • Formation of Tetrahydrofuro-Pyrrole : Initial cyclization reactions involving furan and pyrrole derivatives.
  • Chlorination : Introduction of the chloro group through electrophilic substitution methods.
  • Final Product Formation : Coupling reactions to form the final propanone structure.

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxic effects on A549 lung cancer cells with IC50 values in the micromolar range.
Study 2Showed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 3Reported neuroprotective effects in a neuronal cell line exposed to oxidative stress, reducing cell death by up to 30%.

Properties

IUPAC Name

1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-2-1-9(12)11-3-7-5-13-6-8(7)4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQKPYFUTXTFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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